![molecular formula C6H8NNaO4S B057364 Sodium 4-Aminobenzenesulfonate Hydrate CAS No. 123333-70-0](/img/structure/B57364.png)
Sodium 4-Aminobenzenesulfonate Hydrate
Overview
Description
Sodium 4-Aminobenzenesulfonate Hydrate: is a crystalline compound that appears white to pink or light brown. It is also known as sodium sulfanilate hydrate and has the molecular formula C6H6NNaO3S.xH2O . This compound is soluble in water and is commonly used in various chemical and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 4-Aminobenzenesulfonate Hydrate can be synthesized through the sulfonation of aniline followed by neutralization with sodium hydroxide. The reaction typically involves the following steps:
Sulfonation: Aniline is reacted with sulfuric acid to form sulfanilic acid.
Neutralization: The sulfanilic acid is then neutralized with sodium hydroxide to produce sodium sulfanilate.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation and neutralization processes. The reaction conditions are carefully controlled to ensure high yield and purity. The product is then crystallized and dried to obtain the final hydrated form .
Chemical Reactions Analysis
Types of Reactions: Sodium 4-Aminobenzenesulfonate Hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different sulfonic acid derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula: C₆H₈NNaO₄S
- Molecular Weight: Approximately 195.17 g/mol
- Appearance: White crystalline powder
- Solubility: Highly soluble in water
Dyes and Pigments
Sodium 4-Aminobenzenesulfonate Hydrate is primarily used as an intermediate in the production of azo dyes. These dyes are characterized by their vivid colors and are widely utilized in textiles, plastics, and food industries. The compound's sulfonic acid group enhances its reactivity, facilitating the synthesis of various dye structures.
Biochemical Research
In biochemical applications, this compound serves as a reagent in various assays and experiments. It is particularly useful in studies involving enzyme inhibition and microbial growth interactions. Its role as an enzyme inhibitor has been documented in several research studies, underscoring its importance in metabolic studies and drug development.
Analytical Chemistry Applications
This compound is employed in various analytical techniques due to its ability to form stable complexes with metal ions. This property is exploited in:
- Spectrophotometry: Used as a chromogenic reagent for detecting metal ions.
- Chromatography: Acts as a stationary phase modifier to enhance separation efficiency.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial properties: Effective against various bacterial strains.
- Potential use in pharmaceuticals: Investigated for its therapeutic effects due to its structural similarities with other biologically active compounds.
Case Study 1: Dye Production
A study conducted by researchers demonstrated the efficacy of this compound as a precursor for synthesizing azo dyes. The process involved coupling reactions that yielded dyes with high color strength and stability, making them suitable for commercial applications.
Case Study 2: Enzyme Inhibition
In another study, the compound was evaluated for its potential to inhibit specific enzymes involved in metabolic pathways. Results indicated significant inhibitory effects on enzyme activity, suggesting its utility in developing enzyme inhibitors for therapeutic purposes.
Mechanism of Action
The mechanism by which Sodium 4-Aminobenzenesulfonate Hydrate exerts its effects involves its ability to interact with various molecular targets. In biological systems, it can act as a competitive inhibitor of enzymes that utilize sulfonic acid derivatives as substrates. This inhibition can affect metabolic pathways and cellular processes .
Comparison with Similar Compounds
- Sodium Benzenesulfonate
- Sodium p-Toluenesulfonate
- Sodium 2-Aminobenzenesulfonate
Comparison: Sodium 4-Aminobenzenesulfonate Hydrate is unique due to the presence of both an amino group and a sulfonate group on the benzene ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, which may only have one functional group .
Biological Activity
Sodium 4-Aminobenzenesulfonate Hydrate, also known as Sulfanilic Acid Sodium Salt Hydrate, is an organic compound with significant biological activity. This article explores its synthesis, biological properties, and applications in various fields, supported by relevant data and case studies.
- Molecular Formula : C₆H₆NNaO₃S
- Molecular Weight : 195.17 g/mol
- Density : 1.512 g/cm³
- Melting Point : 288°C
- Solubility : Highly soluble in water
Synthesis
This compound is synthesized through the following steps:
- Sulfonation : Aniline is reacted with sulfuric acid to form sulfanilic acid.
- Neutralization : The sulfanilic acid is then neutralized with sodium hydroxide to produce sodium sulfanilate.
Biological Activities
This compound exhibits several notable biological activities:
- Antimicrobial Properties : It has been studied for its ability to inhibit the growth of various microorganisms, making it a candidate for use in antimicrobial formulations.
- Enzyme Inhibition : The compound acts as a competitive inhibitor of enzymes that utilize sulfonic acid derivatives as substrates. This inhibition can influence metabolic pathways and cellular processes.
- Inflammation Indicator : It serves as a biochemical index of inflammation-associated acute-phase responses, indicating its potential role in inflammatory conditions .
The biological activity of this compound can be attributed to its interaction with molecular targets in biological systems. Its sulfonic acid group allows for hydrogen bonding and interactions with various enzymes, potentially altering their activity and affecting metabolic pathways .
Case Studies
-
Antimicrobial Efficacy :
A study demonstrated that this compound showed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 128 µg/mL for both organisms, indicating its potential use as an antimicrobial agent in clinical settings. -
Inflammation Response :
In a controlled animal study, rats treated with sodium sulfanilate exhibited reduced levels of pro-inflammatory cytokines compared to untreated controls. This suggests that the compound may modulate inflammatory responses, providing a basis for further investigation into its therapeutic applications in inflammatory diseases .
Comparison with Similar Compounds
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Sodium Benzenesulfonate | C₆H₅NaO₃S | Lacks amino group; primarily used as a surfactant |
Sodium p-Toluenesulfonate | C₇H₇NaO₃S | Methyl group substitution; used in dyeing |
Sodium 2-Aminobenzenesulfonate | C₆H₈NNaO₃S | Different amino position; similar applications |
This compound is unique due to its dual functional groups (amino and sulfonate), allowing it to participate in a broader range of chemical reactions compared to its analogs.
Safety and Toxicology
Although specific toxicity data for this compound is limited, studies on related compounds indicate low acute toxicity. For example, the dermal LD50 for sodium sulfanilate is reported to be greater than 2000 mg/kg body weight, suggesting it has a low potential for causing harm upon exposure . However, caution is advised due to the presence of the aromatic amine group, which can have varying degrees of toxicity.
Properties
IUPAC Name |
sodium;4-aminobenzenesulfonate;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3S.Na.H2O/c7-5-1-3-6(4-2-5)11(8,9)10;;/h1-4H,7H2,(H,8,9,10);;1H2/q;+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDGKZGAQOPUDQL-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)[O-].O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8NNaO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123333-70-0 | |
Record name | Sodium sulfanilate hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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